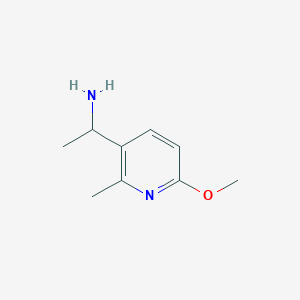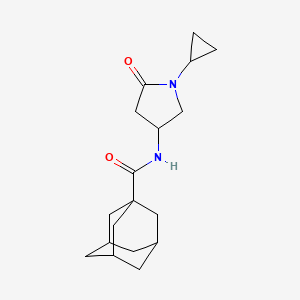![molecular formula C29H25N3O2S B2491073 N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922674-17-7](/img/structure/B2491073.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C29H25N3O2S and its molecular weight is 479.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
- Several compounds, including pyridine linked thiazole derivatives, have been synthesized and studied for their antiproliferative activity against various cancer cell lines such as liver carcinoma, laryngeal carcinoma, prostate cancer, and breast cancer. Compounds with a pyridine-thiazole structure demonstrated promising activity against breast cancer and liver carcinoma cell lines (Alaa M. Alqahtani & A. Bayazeed, 2020).
Oxidation Reactivity
- Studies have explored the chemical oxidation of pyridin-2-yl-N,N-diphenylacetamide derivatives, revealing diverse oxidation products depending on the oxidant and reaction conditions. This research can provide insights into the reactivity of similar compounds (Sylvie L. Pailloux et al., 2007).
Cytotoxic Activity Against Cancer Cell Lines
- Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, synthesized based on the virtual screening of similar compounds, exhibited cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. This research highlights the potential of these compounds as inhibitors against cancer cell lines (H. Ding et al., 2012).
Synthesis of Thiazolo[3,2-a]Pyridine Derivatives
- Thiazolo[3,2-a]pyridines have been synthesized from related acetamide intermediates, showing the potential for diverse chemical transformations and applications in various fields (Y. Ammar et al., 2005).
Ligand-Protein Interactions and Photovoltaic Efficiency
- Certain benzothiazolinone acetamide analogs have been studied for their ligand-protein interactions and potential use in dye-sensitized solar cells, demonstrating good light harvesting efficiency and potential as photosensitizers (Y. Mary et al., 2020).
Inhibitory Effects on PI3K/mTOR
- Specific benzo[d]thiazol-2-yl acetamide derivatives were investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), demonstrating their potential as therapeutic agents in cancer treatment (Markian M Stec et al., 2011).
Urease Inhibition and Molecular Docking Studies
- A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and found to exhibit significant urease inhibition activity, highlighting their potential biological applications. Molecular docking studies provided insights into the mechanism of urease inhibition (Y. Gull et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as aminothiazole-linked metal chelates, have been shown to exhibit antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may interact with microbial cells, leading to their inhibition or death
Biochemical Pathways
Similar compounds have been shown to affect microbial growth and survival , suggesting that this compound may also interfere with the biochemical pathways necessary for these processes.
Result of Action
Based on the antimicrobial activity of similar compounds, it can be hypothesized that this compound may lead to the inhibition or death of microbial cells .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c1-2-34-24-15-16-25-26(18-24)35-29(31-25)32(20-21-10-9-17-30-19-21)28(33)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-19,27H,2,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPVNXJYYOTAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)





![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)

![(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2491013.png)
